3-Bromo-5-(4-methylphenyl)phenol
Overview
Description
3-Bromo-5-(4-methylphenyl)phenol is a chemical compound with the molecular formula C7H7BrO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (an aromatic ring with a hydroxyl group) with bromine and methyl groups attached . The average mass of the molecule is 187.034 Da, and the monoisotopic mass is 185.968018 Da .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 61-62℃ and a boiling point of 249℃ . It has a density of 1.554 and a refractive index of 1.5772 . It is slightly soluble in water and chloroform .Scientific Research Applications
Epigenetic Inhibition and Cancer Treatment
3-Bromo-5-(4-methylphenyl)phenol derivatives have shown potential in cancer treatment. Valente et al. (2012) identified specific derivatives as selective inhibitors for epigenetic enzymes PR-SET7 and EZH2. These compounds, notably 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one 4, demonstrated significant effects in inducing cell death and differentiation in leukemia cells, suggesting their potential application in cancer therapeutics (Valente et al., 2012).
Anticancer and Antioxidant Properties
Bromophenol derivatives, including this compound, have been researched for their anticancer and antioxidant properties. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, demonstrating significant anticancer activities against lung cancer cells by inducing cell cycle arrest and apoptosis through the modulation of various cellular pathways (Guo et al., 2018). Additionally, Dong et al. (2022) synthesized bromophenol derivatives showing potent antioxidant and anticancer activities, highlighting their potential as therapeutic agents (Dong et al., 2022).
Antimicrobial and Biochemical Activities
Bromophenols, including this compound, have exhibited antimicrobial properties. Xu et al. (2003) isolated bromophenol compounds from the marine alga Rhodomela confervoides, showing moderate antibacterial activity against various bacterial strains (Xu et al., 2003). Additionally, the antioxidant activity of bromophenols has been documented, suggesting their role in preventing oxidative deterioration in food and other applications (Li et al., 2011).
Safety and Hazards
3-Bromo-5-(4-methylphenyl)phenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .
Mechanism of Action
Target of Action
Bromophenols, a class of compounds to which 3-bromo-5-(4-methylphenyl)phenol belongs, are known to interact with various biological targets .
Mode of Action
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound might interact with its targets through similar electrophilic mechanisms.
Biochemical Pathways
Bromophenols are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Result of Action
Bromophenols have been found in human blood and breast milk, suggesting that they can be absorbed and distributed in the human body .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(4-methylphenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to altered gene expression and metabolic activities . This disruption can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways . The binding interactions are primarily inhibitory, leading to a decrease in the activity of the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to the compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activities . These changes can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of the compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting metabolic flux and metabolite levels . The compound can alter the normal metabolic activities, leading to changes in the levels of various metabolites. These changes can have significant effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . It is distributed throughout the cells and tissues, with a preference for certain compartments. The distribution pattern can influence the overall activity and function of the compound.
Subcellular Localization
This compound is localized in specific subcellular compartments. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of the compound can affect its activity and function, influencing various cellular processes. The compound’s localization in specific compartments can lead to targeted effects on cellular function and metabolism.
Properties
IUPAC Name |
3-bromo-5-(4-methylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFXGGWENWFXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686351 | |
Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-99-8 | |
Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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